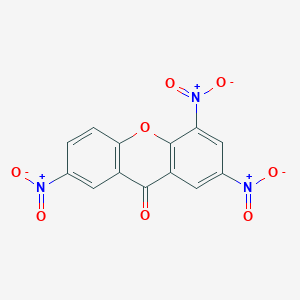

2,4,7-Trinitroxanthen-9-one

Description

Historical Context and Evolution of Nitroxanthone Chemistry

The journey into the world of xanthones began in 1821 with the isolation of gentisin, a naturally occurring xanthone (B1684191) derivative, from the roots of Gentiana lutea. mdpi.comnih.gov The parent compound, xanthone (9H-xanthen-9-one), is a white solid with the molecular formula C₁₃H₈O₂. wikipedia.org While the xanthone nucleus itself is a natural product, its derivatives are abundant in various plant families, fungi, and lichens. mdpi.comwikipedia.org The name "xanthone" originates from the Greek word "xanthos," meaning yellow, a nod to the color of many of its derivatives. nih.gov

The synthetic exploration of xanthones has led to the development of several methods for their preparation, including the Michael-Kostanecki method, the Friedel-Crafts method, and the Ullman condensation. wikipedia.org The ability to introduce various functional groups onto the xanthone scaffold has been a key driver of research in this area. mdpi.com Among these modifications, nitration has emerged as a significant transformation, leading to the class of nitroxanthones.

A pivotal moment in the systematic study of poly-nitrated xanthones was the work of Ibrom and Frahm in 1997. nih.gov Their research detailed the synthesis of a series of mono-, di-, tri-, and tetranitroxanthones, including the specific compound of interest, 2,4,7-Trinitroxanthen-9-one. nih.gov This was achieved through two primary routes: the intramolecular Friedel-Crafts acylation of nitrated 2-phenoxybenzoic acids and the selective stepwise nitration of xanthone itself. nih.gov This work not only provided access to a range of nitrated xanthones but also initiated a deeper investigation into their properties. nih.gov

Academic Significance of Poly-nitration on the Xanthone Nucleus

The introduction of nitro groups onto the xanthone nucleus has profound effects on its chemical and physical properties, a phenomenon that has captured significant academic interest. The nitro group is a strong electron-withdrawing group, and its presence can dramatically alter the electron distribution within the aromatic system. This, in turn, influences the molecule's reactivity, stability, and intermolecular interactions.

Research has shown that the degree and position of nitration have a direct impact on the biological activity of xanthone derivatives. For instance, studies have explored the antimycobacterial and anticancer activities of nitroxanthones. nih.govresearchgate.net The incorporation of nitrate (B79036) groups into 1,3-dioxyxanthones has been shown to induce a synergistic anticancer effect. researchgate.net The position of the nitro group is also critical; for example, the synthesis of 2-nitroxanthone is a key step in the preparation of 2-hydroxyxanthone (B158754), a compound with known antimalarial properties. upy.ac.idupy.ac.id

A 1997 study involving differential scanning calorimetry (DSC) analysis of synthesized mono-, di-, tri-, and tetranitroxanthones revealed a surprisingly high thermodynamic stability for these compounds, a finding that was further supported by quantum chemical calculations. nih.gov This stability is a significant characteristic, particularly when considering the potential applications of these energetic materials.

To illustrate the impact of nitration, the following table summarizes key findings from various studies:

| Degree of Nitration | Observed Effects on Xanthone Nucleus | Research Focus |

| Mono-nitration | Intermediate for further functionalization; precursor for bioactive compounds. upy.ac.idupy.ac.id | Synthesis of hydroxyxanthones with antimalarial activity. upy.ac.idupy.ac.id |

| Di-nitration | Increased thermodynamic stability. nih.gov | Investigation of structure-activity relationships for biological applications. |

| Tri-nitration (e.g., this compound) | High thermodynamic stability; potential for specific biological activities. nih.gov | Antimycobacterial and anticancer research. nih.govresearchgate.net |

| Tetra-nitration | Highest degree of nitration studied in the 1997 series, showing significant stability. nih.gov | Exploration of energetic materials and highly functionalized scaffolds. |

Research Trajectories and Challenges in Trinitroxanthone Chemistry, with a Focus on this compound

The research trajectory for trinitroxanthones, and specifically this compound, is largely driven by their potential as energetic materials and as scaffolds for medicinal chemistry. nih.govcore.ac.uk However, the synthesis of these highly nitrated compounds is not without its challenges.

A primary obstacle in the synthesis of poly-nitrated aromatic compounds is the deactivating effect of the first nitro group introduced onto the aromatic ring. nih.govacs.org This deactivation makes subsequent nitration steps progressively more difficult, often necessitating the use of harsh reaction conditions, such as aggressive "mixed acids" (a mixture of nitric and sulfuric acid). nih.govacs.org These conditions can lead to issues with regioselectivity, resulting in mixtures of isomers and the formation of oxidation byproducts. The synthesis of 1,3,6,8-tetranitrocarbazole, a related polynitrated heterocyclic compound, was improved by moving from a one-step to a two-step reaction to manage these challenges. ucl.ac.uk

The 1997 synthesis of this compound by Ibrom and Frahm provided a specific pathway to this molecule. nih.gov Their method involved either the cyclization of a pre-nitrated precursor or the direct, stepwise nitration of the xanthone core. nih.gov This work remains a key reference for accessing this particular trinitroxanthone.

Current and future research in this area is likely to focus on several key aspects:

Development of Milder and More Selective Synthetic Methods: The need for more environmentally benign and efficient synthetic routes to poly-nitrated compounds is a significant driver in modern organic chemistry. nih.gov The development of novel nitrating agents and catalytic systems could overcome the challenges associated with traditional methods. acs.org

Exploration of Biological Activity: Given the observed biological activities of other nitroxanthones, further investigation into the potential of this compound and its isomers as therapeutic agents is a logical progression. This includes screening for a wider range of activities and elucidating their mechanisms of action.

Characterization of Physicochemical Properties: A more in-depth understanding of the thermal stability, energetic properties, and crystal structure of this compound is crucial for any potential application as an energetic material.

Structure

3D Structure

Properties

CAS No. |

131032-92-3 |

|---|---|

Molecular Formula |

C13H5N3O8 |

Molecular Weight |

331.19 g/mol |

IUPAC Name |

2,4,7-trinitroxanthen-9-one |

InChI |

InChI=1S/C13H5N3O8/c17-12-8-3-6(14(18)19)1-2-11(8)24-13-9(12)4-7(15(20)21)5-10(13)16(22)23/h1-5H |

InChI Key |

GRKGPRVKUQAYIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of 2,4,7 Trinitroxanthen 9 One

Chemical Transformations of Nitro Functionalities

Selective Reduction Reactions to Amino-Xanthones

The conversion of nitro groups to amino groups is a fundamental transformation that dramatically alters the chemical nature of the xanthone (B1684191), turning the electron-withdrawing nitro substituents into electron-donating amino groups. A variety of reagents can achieve this reduction, with the choice of reagent determining the degree of selectivity. researchgate.netd-nb.info The selective reduction of one or more nitro groups in a polynitrated aromatic compound can be challenging but is achievable under controlled conditions. commonorganicchemistry.com

Common methods for nitro group reduction include catalytic hydrogenation and the use of metal-based reducing agents. scispace.com Reagents such as tin(II) chloride (SnCl₂) in an acidic medium or zinc (Zn) powder are known to be mild and effective for reducing aromatic nitro groups, often in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) is another reagent that can sometimes be used to selectively reduce one nitro group in a molecule containing several. commonorganicchemistry.com For instance, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a highly efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

The selective reduction of 2,4,7-Trinitroxanthen-9-one would yield a range of amino-xanthone derivatives, such as mono-, di-, and tri-amino-xanthones, depending on the reaction conditions. These amino-xanthones serve as crucial intermediates for further functionalization.

Table 1: Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient for most nitro groups; may also reduce other functional groups. | commonorganicchemistry.com |

| SnCl₂ | Acidic (e.g., HCl) | Mild method, often selective in the presence of other reducible groups. | commonorganicchemistry.com |

| Zn/Acid | Acidic (e.g., Acetic Acid) | Mild method, can be selective for nitro groups. | commonorganicchemistry.com |

| Fe/Acid | Acidic (e.g., Acetic Acid) | A classic and mild method for nitro group reduction. | d-nb.info |

| Na₂S | Aqueous or alcoholic solution | Can offer selectivity for reducing one nitro group in polynitrated systems. | commonorganicchemistry.com |

| NaBH₄-FeCl₂ | THF | A system developed for the selective reduction of nitroarenes in the presence of ester groups. | d-nb.info |

Nucleophilic Aromatic Substitution (SNAr) at Activated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings. masterorganicchemistry.com The presence of strongly electron-withdrawing groups, such as the three nitro groups on the this compound skeleton, strongly activates the aromatic rings for attack by nucleophiles. libretexts.org These reactions proceed via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The activating nitro groups stabilize the negative charge of this intermediate, particularly when they are located at positions ortho or para to the site of nucleophilic attack. masterorganicchemistry.com In this compound, the nitro groups at positions 2 and 4 activate positions 1 and 3, while the nitro group at position 7 activates positions 6 and 8 for nucleophilic attack. In SNAr reactions, a leaving group, typically a halide, is displaced. However, in highly activated systems, a nitro group itself can sometimes be displaced by a strong nucleophile. Furthermore, under specific conditions, a hydride ion can be displaced in a process known as SₙArH.

Modifications of the Xanthone Core: Alkylation and Acylation Reactions

Direct electrophilic substitution reactions, such as Friedel-Crafts alkylation and acylation, on the xanthone core of this compound are generally not feasible. youtube.com These reactions require an electron-rich aromatic ring to act as a nucleophile, but the xanthone core in this compound is rendered extremely electron-poor by the combined electron-withdrawing effects of the three nitro groups and the carbonyl function. youtube.com

Therefore, modifications like alkylation and acylation are typically performed after the chemical nature of the core has been altered, most commonly through the reduction of the nitro groups as described in section 3.1.1. The resulting amino-xanthones possess electron-donating amino groups that activate the aromatic ring towards electrophilic substitution. More directly, the amino groups themselves can be readily acylated or alkylated (N-acylation and N-alkylation) to form amides or secondary/tertiary amines, respectively.

N-Acylation: The reaction of amino-xanthones with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives.

N-Alkylation: The reaction with alkyl halides can introduce alkyl chains onto the nitrogen atoms of the amino groups.

These transformations provide a pathway to attach a wide variety of functional groups to the xanthone skeleton, indirectly achieving the "alkylation and acylation" of the core structure.

Advanced Derivatization for Enhanced Chemical Functionality and Interfacing

Further derivatization of this compound or its reduced amino-derivatives can be used to install advanced chemical functionalities or to interface the molecule with other chemical or biological systems.

One key site for derivatization is the carbonyl group at position 9. This ketone can react with hydrazine-based reagents to form hydrazones. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) can be used for detection and characterization. researchgate.net This carbonyl chemistry provides a versatile handle for linking the xanthone core to other molecules, polymers, or surfaces, a process often referred to as "interfacing."

The amino-xanthones obtained from nitro group reduction are also hubs for advanced derivatization. The primary aromatic amine groups can undergo diazotization upon treatment with nitrous acid (generated from NaNO₂ and a strong acid) to form highly reactive diazonium salts. These intermediates can then be subjected to a variety of Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -halogens) onto the aromatic ring, or they can be used in azo-coupling reactions to form brightly colored azo dyes.

Table 2: Potential Advanced Derivatization Reactions

| Starting Functional Group | Reagent(s) | Resulting Functional Group/Product | Purpose |

|---|---|---|---|

| Ketone (C-9) | Hydrazine derivatives (e.g., H₂NNHR) | Hydrazone | Interfacing, conjugation to other molecules. |

| Amino | Acyl Chloride (RCOCl) | Amide | Introduce new functional side chains. |

| Amino | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) | Versatile intermediate for further substitution. |

| Diazonium Salt | CuCl, CuBr, CuCN | -Cl, -Br, -CN (Sandmeyer Reaction) | Installation of various functionalities. |

| Diazonium Salt | Activated aromatic compound (e.g., phenol) | Azo compound | Synthesis of dyes and functional materials. |

Through these multi-step reaction pathways, the simple scaffold of this compound can be elaborated into a diverse library of complex molecules with tailored properties and functionalities.

Advanced Methodologies for Structural Elucidation of Trinitroxanthones

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides invaluable information regarding the molecular framework, functional groups, and electronic environment of 2,4,7-Trinitroxanthen-9-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. researchgate.netresearchgate.net For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are essential for complete structural assignment. nih.govrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to the aromatic nature and the presence of electron-withdrawing nitro groups, the proton signals of this compound are expected to appear in the downfield region of the spectrum. nih.gov The splitting patterns (singlet, doublet, etc.) arise from spin-spin coupling between adjacent protons, which helps to establish their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. youtube.comirisotope.com The xanthone (B1684191) backbone, including the carbonyl carbon and the carbons bearing nitro groups, will exhibit characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically over two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is particularly useful for identifying quaternary carbons and piecing together the entire molecular skeleton.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This data is illustrative and based on typical chemical shifts for similar structures.

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 8.95, d, J=2.5 | 121.5 |

| 3 | 9.10, d, J=2.5 | 118.0 |

| 5 | 8.80, d, J=8.8 | 128.0 |

| 6 | 8.65, dd, J=8.8, 2.2 | 125.0 |

| 8 | 9.20, d, J=2.2 | 120.0 |

| 2 | - | 148.0 |

| 4 | - | 150.0 |

| 4a | - | 122.0 |

| 5a | - | 155.0 |

| 7 | - | 145.0 |

| 8a | - | 130.0 |

| 9 | - | 178.0 |

| 9a | - | 158.0 |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. acs.orglibretexts.org For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and, consequently, its molecular formula.

Ionization Techniques: Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate the molecular ion with minimal fragmentation. nationalmaglab.org Electron Ionization (EI) can also be used, which induces more extensive fragmentation, providing valuable structural clues. mdpi.com

Fragmentation Analysis: The fragmentation pattern of this compound under mass spectrometry would be characterized by the successive loss of its functional groups. libretexts.org Key fragmentation pathways would likely involve:

Loss of nitro groups (NO₂)

Loss of nitric oxide (NO)

Cleavage of the carbonyl group (CO)

Fissions within the xanthone ring system

Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation pathways of selected ions, aiding in the detailed structural confirmation. nih.govnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would show characteristic absorption bands for the xanthone core and the nitro groups. libretexts.org

Xanthone Group: A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the γ-pyrone ring is expected in the region of 1650-1700 cm⁻¹. Other bands related to the C-O-C stretching and the aromatic C=C stretching of the xanthone skeleton would also be present.

Nitro Groups: The nitro groups will give rise to two distinct and strong absorption bands: an asymmetric stretching vibration (νas) typically in the range of 1500-1560 cm⁻¹ and a symmetric stretching vibration (νs) in the range of 1335-1370 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound This data is illustrative and based on typical values for the respective functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Carbonyl (C=O) | Stretching | 1660-1680 |

| Aromatic C=C | Stretching | 1600, 1450 |

| Nitro (NO₂) | Asymmetric Stretching | 1530-1550 |

| Nitro (NO₂) | Symmetric Stretching | 1340-1360 |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. youtube.comwits.ac.za The xanthone nucleus is a chromophore, and the presence of nitro groups, which are also chromophoric and strong electron-withdrawing groups, will significantly influence the UV-Vis absorption spectrum. researchgate.net

The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the extended conjugated system of the molecule. libretexts.org The position and intensity of these bands are sensitive to the substitution pattern on the xanthone core.

Table 3: Expected UV-Vis Absorption Maxima for this compound This data is illustrative and based on typical values for nitrated aromatic compounds.

| Solvent | λmax (nm) | Type of Transition |

|---|---|---|

| Methanol | ~250 | π → π* |

| Methanol | ~290 | π → π* |

| Methanol | ~350 | n → π* |

Advanced Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. oup.com

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the analysis and purification of xanthone derivatives. nih.govmdpi.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to separate the target compound from any starting materials, by-products, or isomers. oup.com The purity of the compound can be quantified by measuring the peak area at a specific wavelength using a UV detector.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for the preliminary assessment of sample purity. Different solvent systems can be screened to find the optimal conditions for the separation of this compound from other components in a mixture.

The combination of these chromatographic methods ensures that a highly pure sample of this compound is obtained, which is a prerequisite for accurate spectroscopic analysis and biological testing.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of xanthones due to its high resolution and sensitivity. univ-paris13.fr For a compound like this compound, reverse-phase HPLC is the most common and effective approach. The separation is typically achieved on a C18 column, where the nonpolar stationary phase interacts with the relatively nonpolar xanthone backbone.

The mobile phase composition is a critical parameter that requires careful optimization. A typical mobile phase for xanthone separation involves a gradient elution using a mixture of an aqueous component (often with a small percentage of acid, such as formic acid, to improve peak shape) and an organic modifier like acetonitrile or methanol. tandfonline.com The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic modifier concentration to elute more strongly retained compounds. For the highly nitrated and thus more polar this compound, a mobile phase gradient starting with a higher initial percentage of organic solvent might be necessary for reasonable retention times.

Quantification is typically performed using a UV-Vis detector, as xanthones possess strong chromophores. dntb.gov.ua The extended conjugation in the xanthone system results in characteristic UV absorption maxima. For precise quantification, a calibration curve is constructed using standards of known concentrations. In the absence of a specific standard for this compound, a related compound with a similar chromophore could be used for semi-quantitative analysis, although with a higher degree of uncertainty. Diode-array detection (DAD) can provide additional confidence in peak identity by comparing the UV-Vis spectrum of the analyte peak with that of a reference standard. dntb.gov.ua

Table 1: Illustrative HPLC Parameters for Xanthone Analysis

| Parameter | Typical Conditions |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis or Diode-Array Detector (DAD) |

| Injection Volume | 10 - 20 µL |

This table presents a general set of starting conditions for the HPLC analysis of xanthones. The actual parameters for this compound would require method development and optimization.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Direct Gas Chromatography (GC) analysis of this compound is generally not feasible due to its low volatility and thermal lability, characteristic of many nitroaromatic compounds. aip.org However, GC becomes a powerful tool for trace analysis when coupled with a derivatization step to create more volatile and thermally stable analogues of the target compound.

For trace analysis of nitroaromatic compounds, highly sensitive and selective detectors are employed. The Electron Capture Detector (ECD) is particularly well-suited for this purpose as it exhibits a strong response to electrophilic functional groups like nitro groups. researchgate.net Another highly selective detector is the Thermal Energy Analyzer (TEA), which is specific for nitrogen-containing compounds and can provide excellent sensitivity for nitroaromatics. dntb.gov.ua

When coupled with Mass Spectrometry (GC-MS), it is possible to obtain structural information about the volatile derivatives. mdpi.com The fragmentation patterns observed in the mass spectrum can help to confirm the identity of the derivatized analyte. For trace-level detection, techniques like Solid-Phase Microextraction (SPME) can be used to pre-concentrate the analytes from a sample matrix before introduction into the GC system, significantly lowering the limits of detection. univ-paris13.fr

Table 2: Potential GC Approaches for Derivatized this compound

| Technique | Description |

| Derivatization | Chemical modification to increase volatility (e.g., reduction of nitro groups followed by acylation). |

| Column | A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often used for the separation of nitroaromatic compounds. tandfonline.com |

| Detector | Electron Capture Detector (ECD) for high sensitivity to nitro groups. researchgate.net Thermal Energy Analyzer (TEA) for nitrogen-specific detection. dntb.gov.ua Mass Spectrometer (MS) for structural confirmation. mdpi.com |

| Sample Introduction | Splitless injection for trace analysis. aip.org |

This table outlines potential strategies for the GC analysis of this compound, which would necessitate a derivatization step.

Integration of Computational Approaches in Complex Structural Assignment

In cases of complex structural elucidation, where spectroscopic data may be ambiguous, computational chemistry provides a powerful complementary tool. mdpi.com Density Functional Theory (DFT) has emerged as a robust method for predicting the structural and spectroscopic properties of molecules, including xanthone derivatives. univ-paris13.fr By calculating theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, it is possible to compare these predicted values with experimental data to either confirm a proposed structure or to differentiate between possible isomers. nih.gov

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional conformation of the molecule.

Predict NMR spectra: Calculating the theoretical ¹H and ¹³C NMR chemical shifts for each nucleus in the molecule. This is particularly valuable for assigning the resonances in a complex spectrum and for distinguishing between different positional isomers of the trinitroxanthone. nih.gov

Simulate electronic spectra: Predicting the UV-Vis absorption maxima, which can be compared with experimentally obtained spectra to validate the electronic structure.

Analyze molecular orbitals: Understanding the electronic distribution, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the reactivity and spectroscopic properties of the compound. univ-paris13.fr

The accuracy of these computational predictions is highly dependent on the chosen functional and basis set. Therefore, it is crucial to select appropriate levels of theory that have been benchmarked for similar classes of compounds. The integration of these in silico approaches with experimental data provides a more robust and confident structural assignment than relying on experimental data alone.

Theoretical and Computational Investigations of 2,4,7 Trinitroxanthen 9 One

Quantum Chemical Approaches

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. nrel.gov Methods such as Ab Initio and Density Functional Theory (DFT) are instrumental in elucidating the electronic characteristics of molecules. scispace.comunipd.it

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Ab initio and Density Functional Theory (DFT) are two of the most prominent computational methods used to probe electronic structure. scispace.comaps.org DFT, in particular, has become a popular and versatile tool in chemistry for its balance of accuracy and computational cost. scispace.comarxiv.org It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. nobelprize.org

For 2,4,7-Trinitroxanthen-9-one, these calculations would determine the spatial distribution of electrons within the molecule. This allows for the calculation of several key properties:

Electronic Structure: Mapping the molecular orbitals and their energy levels.

Charge Distribution: Calculating the partial atomic charges on each atom (e.g., using Mulliken population analysis), which reveals the electron-rich and electron-poor regions of the molecule. nrel.gov The presence of three nitro groups, which are strong electron-withdrawing groups, and the carbonyl group would be expected to create significant positive partial charges on the aromatic rings and the carbonyl carbon.

Table 1: Hypothetical Calculated Electronic Properties of this compound (Note: These values are illustrative examples of what a quantum chemical calculation might yield and are not based on published results for this specific molecule.)

| Property | Hypothetical Value | Unit |

| Total Energy | -1250.5 | Hartree |

| Dipole Moment | 4.5 | Debye |

| Charge on C(9)=O Oxygen | -0.65 | e |

| Charge on N (nitro at C4) | +0.95 | e |

This interactive table demonstrates the type of data obtained from electronic structure calculations.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with nucleophilic or electrophilic attack sites.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons and is associated with sites susceptible to nucleophilic attack. wuxibiology.com

The energy gap between the HOMO and LUMO is a critical parameter for chemical reactivity. A small HOMO-LUMO gap generally implies high polarizability and greater chemical reactivity. wikipedia.org For this compound, the electron-withdrawing nitro groups would be expected to significantly lower the energy of the LUMO, making the aromatic system highly susceptible to nucleophilic attack. The HOMO would likely be distributed over the xanthone (B1684191) core, while the LUMO would be expected to have significant contributions from the carbon atoms attached to the nitro groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and not based on published results.)

| Orbital | Hypothetical Energy |

| HOMO | -7.8 eV |

| LUMO | -3.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

This interactive table provides an example of FMO data used to assess chemical reactivity.

Quantum chemical methods can predict various types of molecular spectra with reasonable accuracy. mpg.de By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. unipd.it Similarly, by calculating the energy difference between the ground electronic state and various excited states, one can predict the absorption wavelengths in a UV-Visible (UV-Vis) spectrum.

For this compound, calculations would predict:

IR Spectrum: Characteristic vibrational frequencies for the C=O stretch of the ketone, the aromatic C-H and C=C stretches, and the symmetric and asymmetric stretches of the N-O bonds in the nitro groups.

UV-Vis Spectrum: Electronic transitions, likely π → π* transitions within the conjugated aromatic system, which would be influenced by the electron-withdrawing nitro groups.

These theoretical spectra can then be compared with experimentally measured spectra to validate the accuracy of the computational model and aid in the interpretation of experimental data.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is excellent for describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in different environments. rug.nldtu.dk

For this compound, MD simulations could be used to:

Explore Conformational Landscapes: Although the core xanthone structure is relatively rigid, simulations can explore the rotational freedom of the nitro groups and any slight puckering of the central ring.

Analyze Intermolecular Interactions: By simulating the molecule in a solvent (like water or an organic solvent), MD can reveal how solvent molecules arrange themselves around the solute and quantify the strength of intermolecular forces, such as hydrogen bonding or van der Waals interactions. This is crucial for understanding solubility and how the molecule interacts with other reactants in a solution. rug.nl

Quantitative Structure-Property Relationship (QSPR) Analysis of Trinitroxanthone Derivatives

Quantitative Structure-Property Relationship (QSPR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and a specific physical, chemical, or biological property. frontiersin.orgarxiv.orgresearchgate.net

A QSPR study on a series of trinitroxanthone derivatives would involve several steps:

Descriptor Calculation: For each molecule in the series, a large number of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, orbital energies) features. nih.govplos.org

Statistical Correlation: Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the property of interest (e.g., melting point, reactivity, or solubility). plos.org

Model Validation: The predictive power of the resulting equation is rigorously tested to ensure it is statistically significant and can accurately predict the properties of new, untested compounds.

Such a study could accelerate the discovery of new xanthone derivatives with desired properties by allowing researchers to predict their characteristics before undertaking their synthesis. frontiersin.org

Advanced Machine Learning and Artificial Neural Network Applications in Chemical Property Prediction

The prediction of chemical properties through computational methods has been significantly enhanced by the integration of advanced machine learning (ML) and artificial neural network (ANN) models. For complex organic molecules such as this compound, these in silico technologies offer a powerful alternative to costly and hazardous experimental measurements. nih.gov By learning from existing data, ML and ANN can establish intricate relationships between a molecule's structure and its physical, chemical, or biological activities. arxiv.org This is particularly valuable for nitroaromatic compounds, a class to which this compound belongs, which are often studied for their energetic properties or biological effects. nih.govresearchgate.net

The core principle of these predictive models involves transforming a chemical structure into a set of numerical values known as molecular descriptors. osti.gov These descriptors, which can range from simple counts of atoms and bonds to complex quantum chemical parameters, serve as the input for the machine learning algorithm. mdpi.comchemrxiv.org The algorithm is then "trained" on a dataset of known compounds, where it learns the correlation between the descriptors and the target properties. osti.gov Once trained, the model can predict the properties of new or untested molecules like this compound. nih.gov

Research in the field of energetic materials and nitroaromatics has demonstrated the successful application of various ML techniques. researchgate.net These include Quantitative Structure-Activity Relationship (QSAR) models, Support Vector Regression (SVR), and various neural network architectures like Convolutional Neural Networks (CNNs) and multi-task NNs. nih.govarxiv.orgmdpi.com These models have been used to predict a wide array of properties, including density, heat of formation, detonation velocity, and impact sensitivity. researchgate.netmdpi.com

For instance, studies have shown that ANNs can accurately predict the detonation velocity of CHNO-based explosives and can even be used in reverse to design molecules with a desired detonation performance. mdpi.com More advanced deep learning methods, such as 3D Convolutional Neural Networks, bypass the need for traditional descriptor generation by directly parsing the 3D electronic structure of a molecule, such as its charge density and electrostatic potential. acs.org This approach has been used to jointly predict multiple properties for tens of thousands of potential energetic materials. acs.org

The following table summarizes findings from various studies on applying machine learning to predict properties of nitroaromatic and energetic compounds, which are directly relevant for the theoretical investigation of this compound.

| ML/ANN Model | Input Data/Descriptors | Predicted Properties | Applicable Compound Class | Key Finding/Accuracy | Source |

|---|---|---|---|---|---|

| Artificial Neural Network (ANN) | Molecular composition (C, H, N, O atoms) and loading density. | Detonation velocity. | CHNO Explosives | The model could predict detonation velocity for a wide range of explosives and could be used to predict composition for a target velocity. | mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Quantum chemistry descriptors. | Mutagenicity of nitroaromatic compounds (NACs). | Nitroaromatic Compounds | The models serve as potential tools for rapidly predicting the mutagenicity of new or untested NACs. nih.gov | nih.gov |

| 3D Convolutional Neural Network (CNN) | 3D electronic structure (charge density, electrostatic potential). | Energy, dipole moment, crystal density, heat of formation, detonation properties. | Energetic Materials | Demonstrated the first use of complete 3D electronic structure for ML, bypassing the need for complex descriptor construction. acs.org | acs.org |

| Ensemble Model (SVR and MLR) | A set of 4885 molecular descriptors. | In vivo toxicity (LD50) in rats. | Nitroaromatic Compounds | The ensemble model showed high predictive accuracy with R² values of 0.88 (training) and 0.92 (external test). mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Multi-Task Neural Network | Molecular descriptors from simple molecular information. | Detonation velocity, pressure, heat of detonation, impact sensitivity, heat of formation. | Energetic Materials | Multi-task learning enhances predictive power, especially for properties with scarce experimental data. arxiv.org | arxiv.org |

| Extra Trees, Random Forests, Gradient Boosting, AdaBoost | Atom-centered electric multipoles (charge, polarization), number of nitro groups. | Impact sensitivity (h50). | Nitroaromatic Explosives | Electron delocalization in the ring and polarization of nitro groups were identified as the most important features for predicting impact sensitivity. researchgate.netchemrxiv.org | researchgate.netchemrxiv.org |

To apply these models to this compound, a set of relevant molecular descriptors would first be calculated. Based on its structure—a xanthone core with three nitro groups—these descriptors would capture its electronic, topological, and geometric characteristics.

The table below provides examples of molecular descriptors that would be calculated for this compound to serve as input for predictive machine learning models.

| Descriptor Category | Specific Descriptor Example | Relevance to this compound | Source |

|---|---|---|---|

| Constitutional | Molecular Weight | A fundamental property used in nearly all QSAR/ML models. | mdpi.com |

| Constitutional | Number of Nitro Groups | A critical feature for predicting sensitivity and energetic performance in nitroaromatics. researchgate.netchemrxiv.org | researchgate.netchemrxiv.org |

| Topological | Wiener Index | Describes the molecule's branching and is used to correlate with various physical properties. | chemrxiv.org |

| Electronic | HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. A smaller gap can indicate higher reactivity. | acs.orgaip.org |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule, which influences intermolecular interactions and physical properties. acs.orgaip.org | acs.orgaip.org |

| Quantum Chemical | Total charge of the nitro groups (∑Q(NO₂)) | A key feature in advanced models for predicting the impact sensitivity of explosives. chemrxiv.org | chemrxiv.org |

| Quantum Chemical | Total polarization of the nitro groups (∑Q₂(NO₂)) | Found to be a highly important property for predicting impact sensitivity in nitroaromatic explosives. chemrxiv.org | chemrxiv.org |

By leveraging these established machine learning frameworks, it is possible to generate robust predictions for the properties of this compound. This computational screening accelerates the characterization process, provides insights into the structure-property relationships that govern its behavior, and helps guide further experimental investigation. nih.govarxiv.org The use of such predictive models represents a shift towards a more data-driven approach in materials science and chemical research. arxiv.org

Advanced Applications and Materials Science Potential of Nitroxanthone Frameworks

Incorporation into Functional Materials and Polymers for Advanced Systems

The integration of xanthone (B1684191) derivatives into polymers can yield materials with enhanced thermal stability, specific biological activities, or unique optical properties. While the direct incorporation of 2,4,7-Trinitroxanthen-9-one into polymers has not been extensively documented, the principles of polymer chemistry suggest its potential as a functional monomer or additive.

The nitro groups on the xanthone core are strong electron-withdrawing groups, which can be chemically modified, for instance, through reduction to amino groups. These amino groups can then serve as reactive sites for polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers would incorporate the rigid and photophysically active xanthone unit into their backbone, potentially leading to materials with high thermal resistance and specific optoelectronic characteristics.

Potential pathways for incorporating nitroxanthone frameworks into polymers include:

Direct Polymerization: If a nitroxanthone derivative contains polymerizable functional groups, it could be directly polymerized.

Post-Polymerization Modification: A pre-formed polymer could be modified by grafting nitroxanthone units onto its side chains.

Use of Functional Initiators: A xanthone-containing molecule could be used to initiate a polymerization reaction, thus incorporating the xanthone unit at the end of the polymer chain.

The incorporation of the trinitroxanthone moiety is expected to influence the final properties of the material, such as its solubility, thermal stability, and interaction with other molecules or with light.

Optoelectronic Properties and Photonic Applications of Nitroxanthone Derivatives

The optoelectronic properties of organic molecules are highly dependent on their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups. The presence of three strong electron-withdrawing nitro groups in this compound is expected to significantly influence its electronic and optical behavior.

In general, the introduction of nitro groups to an aromatic system tends to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This can lead to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted xanthone. The extent of this shift and the resulting photophysical properties would also be influenced by the positions of the nitro groups.

Table 1: Predicted Influence of Nitro Groups on the Optoelectronic Properties of the Xanthone Scaffold

| Property | Unsubstituted Xanthone (Predicted) | This compound (Predicted) | Rationale |

| Absorption Maximum (λmax) | Shorter wavelength (UV region) | Longer wavelength (Visible region) | Nitro groups extend conjugation and lower the LUMO energy. |

| Fluorescence | May be fluorescent | Likely to have weak or no fluorescence | Nitro groups often quench fluorescence through intersystem crossing. |

| Electron Affinity | Lower | Higher | Strong electron-withdrawing nature of nitro groups. |

The potential optoelectronic properties of nitroxanthones could be harnessed in various photonic applications. graphene-flagship.eumdpi.com Materials with high electron affinity are sought after for use as electron-transporting or accepting materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The strong charge-transfer character that is likely in this molecule could also lead to nonlinear optical (NLO) properties, which are of interest for applications in optical communications and data processing. graphene-flagship.eu

Role as Intermediates in the Synthesis of Complex Chemical Entities and Ligands

Nitro groups are versatile functional groups in organic synthesis that can be transformed into a variety of other functionalities, most notably amines. The reduction of the nitro groups in this compound would yield the corresponding triamino-xanthone. This transformation opens up a wide range of possibilities for the synthesis of more complex molecules.

A documented example for a related compound is the synthesis of 2-hydroxyxanthone (B158754) from xanthone, which proceeds through a 2-nitroxanthone intermediate. innovareacademics.inresearchgate.net The nitration of the xanthone core is the first step, followed by the reduction of the nitro group to an amine, and finally, the conversion of the amine to a hydroxyl group via a diazonium salt. innovareacademics.inresearchgate.net This demonstrates the utility of nitroxanthones as key intermediates.

Synthetic transformations of the nitro groups in this compound could lead to:

Triamino-xanthones: These can serve as building blocks for dyes, pigments, and polymers. They can also be precursors for further derivatization.

Complex Ligands: The amino groups can be functionalized to create multidentate ligands capable of coordinating with metal ions. Such ligands are of interest in catalysis, sensing, and the development of metal-organic frameworks (MOFs).

Biologically Active Molecules: The amino-xanthone core can be further modified to synthesize derivatives with potential pharmacological activities. The xanthone scaffold itself is known to be a good starting point for the development of anticancer agents. nih.govacs.org

The strategic conversion of the nitro groups allows for the precise introduction of different functionalities, making this compound a potentially valuable intermediate in the construction of complex and functionally diverse molecular architectures. numberanalytics.comicn2.catnih.govuci.eduusias.fr

Future Directions in the Design of Novel Xanthone-Based Materials and Their Engineered Functions

The exploration of nitroxanthone frameworks, including this compound, is still in its early stages, and much of its potential remains to be unlocked. Future research in this area is likely to focus on several key directions.

A primary focus will be the actual synthesis and characterization of this compound and its derivatives. A detailed investigation of their fundamental properties is necessary to validate the predicted characteristics. Following this, the incorporation of these nitroxanthone units into polymers and other functional materials could be explored to create novel materials with tailored properties for specific applications. imdea.org

In the realm of optoelectronics, the systematic study of the photophysical and electronic properties of a series of nitroxanthones with varying numbers and positions of nitro groups would provide valuable structure-property relationships. mdpi.com This could guide the design of new materials for applications in sensors, organic electronics, and photonics. graphene-flagship.eu

Furthermore, the synthetic utility of this compound as a chemical intermediate should be further exploited. The development of efficient and selective methods for the transformation of its nitro groups will pave the way for the creation of a diverse library of complex xanthone derivatives. These new molecules could then be screened for a wide range of applications, from medicinal chemistry to materials science. nih.govfrontiersin.org Computational modeling and simulation will likely play a crucial role in predicting the properties of these new materials and guiding synthetic efforts. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.